N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide
Overview
Description
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The choice of solvents and reaction conditions is optimized to ensure high yields and purity of the final product. Metal-free synthetic routes are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the isoxazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- **2-[(2S,5S,6S)-5-[[(3,5-dimethyl-4-isoxazolyl)amino]-oxomethyl]amino]-6-(hydroxymethyl)-2-oxanyl]-N-(4-phenylphenyl)acetamide
Uniqueness
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide is unique due to the presence of the methoxy group at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-14(9(2)19-16-8)11-5-6-12(15-10(3)17)13(7-11)18-4/h5-7H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWVFLSZHASTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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